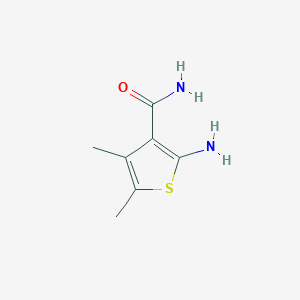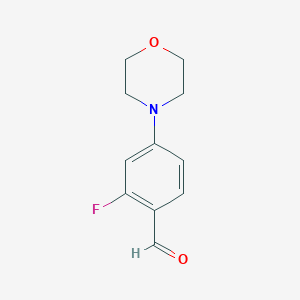
2-氟-4-吗啉-4-基苯甲醛
描述
Synthesis Analysis
The synthesis of compounds similar to FMB has been described in the literature . A method involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . The reactions of 4-morpholinyl- and 4-piperidinylbenzaldehyde with hydrazides of isonicotinic and salicylic acids afford the corresponding hydrazones .科学研究应用
Synthesis and Chemical Transformations
Synthesis and Structural Characterization
研究表明,在4-氟苯甲醛中,氟原子与胺(如吗啉)发生亲核取代反应,形成化合物,这些化合物可作为进一步化学反应的中间体。利用红外光谱、核磁共振和质谱等技术对这些化合物进行了结构表征,确认它们在有机合成中的潜力(Nurkenov et al., 2013)。
抗菌和生物活性
通过吗啉与1,3,4-噁二唑-2-硫醇反应合成的特定衍生物表现出显著的抗菌和抗结核活性。这突显了含氟和吗啉基团的化合物在开发新的抗菌剂中的潜力(Mamatha S.V et al., 2019)。
制药中间体的合成
含有氟和吗啉基团的化合物已被合成为制药中间体,如阿普利坦,展示了2-氟-4-吗啉-4-基苯甲醛在制药行业中的重要性。这些中间体经历各种化学转化,包括还原胺化和环化,以产生最终产品(Zhang Fuli, 2012)。
抗菌活性和分子对接
抗菌活性的合成和评价
研究人员合成了类似利奈唑的分子,显示出显著的抗菌活性,包括抗结核效果。这些发现强调了吗啉和含氟化合物在开发新抗生素中的作用(Serap Başoğlu等,2012年)。
分子对接研究
已合成3-氟-4-吗啉基苯胺(利奈唑抗生素药物的中间体)的磺胺类和氨基甲酸酯,并显示出良好至强效的抗菌活性。分子对接研究进一步提供了关于这些化合物潜在作用机制的见解,表明它们与细菌酶的相互作用(D. B. Janakiramudu et al., 2017)。
属性
IUPAC Name |
2-fluoro-4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCASSBRLOEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428093 | |
| Record name | 2-fluoro-4-morpholin-4-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-morpholin-4-ylbenzaldehyde | |
CAS RN |
554448-63-4 | |
| Record name | 2-fluoro-4-morpholin-4-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 554448-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

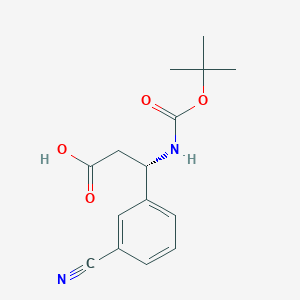
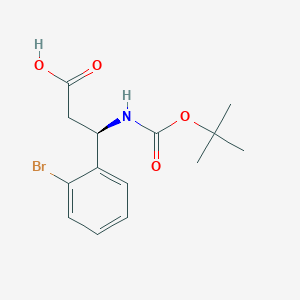
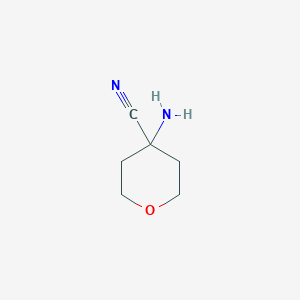
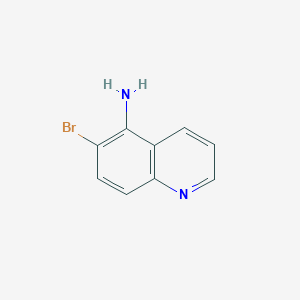

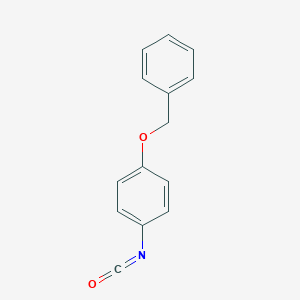
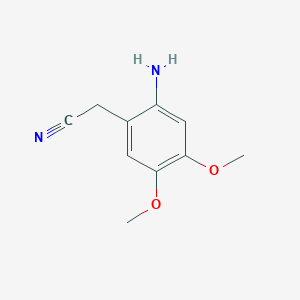
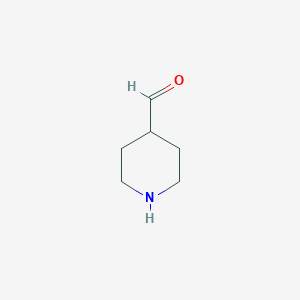
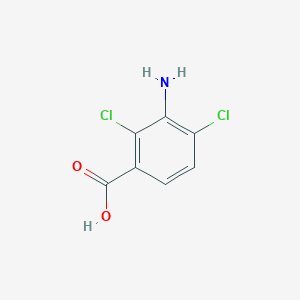
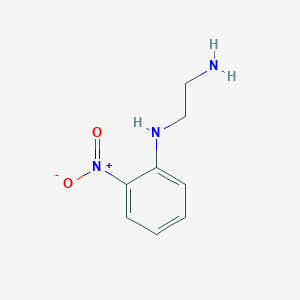
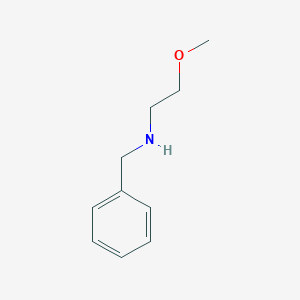
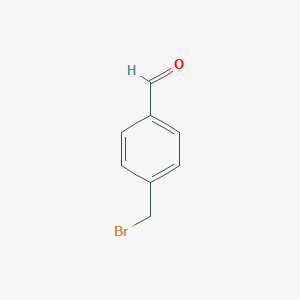
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)
